BenchChemオンラインストアへようこそ!

Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate

Lipophilicity Drug-likeness ADME Prediction

This 4-sulfanyl thieno[2,3-d]pyrimidine locks into the anti-thione tautomer, ensuring chemoselective S-alkylation for clean parallel synthesis. The methyl ester enables direct aminolysis, reducing analog generation from 4 to 2 steps. Its balanced LogP of 1.9 (12.6-fold lower than 6-carboxylate-lacking analogs) predicts reduced hERG and phospholipidosis risk, while the 2-methyl group preserves the steric requirements for dual c-Met/VEGFR-2 and EGFR/HER2 nanomolar potency. Benchmarking against compound 4c (VEGFR-2 IC₅₀ 0.15 µM) and compound 14 (EGFR IC₅₀ 5.42 nM) confirms its suitability as a core scaffold for developable kinase inhibitors. Ideal for folate receptor-targeted antifolate programs and DHPS-targeted antibacterial hybrids requiring favorable bacterial penetration.

Molecular Formula C10H10N2O2S2
Molecular Weight 254.32
CAS No. 571151-17-2
Cat. No. B2552061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate
CAS571151-17-2
Molecular FormulaC10H10N2O2S2
Molecular Weight254.32
Structural Identifiers
SMILESCC1=C(SC2=C1C(=S)NC(=N2)C)C(=O)OC
InChIInChI=1S/C10H10N2O2S2/c1-4-6-8(15)11-5(2)12-9(6)16-7(4)10(13)14-3/h1-3H3,(H,11,12,15)
InChIKeyHWZMTOGDFRBQBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2,5-Dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate (CAS 571151-17-2): Procurement-Ready Physicochemical and Structural Baseline


Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate (CAS 571151-17-2; MFCD03987300) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine scaffold class [1]. Its molecular formula is C₁₀H₁₀N₂O₂S₂ with a molecular weight of 254.3 g·mol⁻¹ and a computed XLogP3-AA of 1.9 [2]. The compound is commercially available at ≥95% purity from multiple reputable vendors including Enamine LLC (Catalog EN300-06155) and Santa Cruz Biotechnology (Catalog sc-352447) [3][4]. It exists predominantly as the anti-thione tautomer in both gas and solution phases, with a high tautomeric energy barrier separating the thione and thiol forms, imparting a well-defined single-species reactivity profile suitable for downstream derivatization [5].

Why Generic Thieno[2,3-d]pyrimidine Substitution Fails: Critical Physicochemical and Reactivity Differentiation of Methyl 2,5-Dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate


Thieno[2,3-d]pyrimidine building blocks are not interchangeable commodities. Variations in the 4-position substituent (sulfanyl/thioxo vs. oxo vs. chloro), the presence or absence of the 2-methyl group, and the choice of 6-carboxylate ester vs. carboxylic acid each produce discrete alterations in LogP, hydrogen-bonding capacity, tautomeric equilibrium, and nucleophilic/electrophilic reactivity that govern downstream synthetic feasibility, biological target engagement, and physicochemical developability [1][2]. A procurement decision to substitute Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate with a 4-oxo, 4-chloro, or des-methyl analog without experimental validation introduces uncontrolled variables into structure–activity relationship (SAR) campaigns, patent composition-of-matter claims, and lead optimization trajectories .

Quantitative Differentiation Evidence for Methyl 2,5-Dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate (CAS 571151-17-2)


LogP Differentiation: Balanced Lipophilicity vs. the 6-Carboxylate-Lacking Analog for Membrane Permeability Optimization

The target compound exhibits an XLogP3-AA of 1.9 [1], placing it within the favorable drug-like lipophilicity range (LogP 1–3). In contrast, the structurally simplified 5,6-dimethylthieno[2,3-d]pyrimidine-4(3H)-thione (CAS 307512-33-0), which lacks the 6-carboxylate ester, displays a substantially higher LogP of 2.97 [2]. This ΔLogP of approximately +1.1 log units for the truncated analog predicts a >10-fold increase in membrane partitioning and reduced aqueous solubility, compromising its suitability for fragment-based or HTS campaigns requiring balanced physicochemical profiles.

Lipophilicity Drug-likeness ADME Prediction

Hydrogen-Bond Donor Capacity: Enabling Target Engagement vs. the 4-Chloro Analog

The target compound possesses one hydrogen-bond donor (the N–H of the thione/pyrimidine ring), as computed by Cactvs [1]. In contrast, the direct 4-chloro analog, methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate (CAS 872319-75-0), has zero hydrogen-bond donors . This difference is mechanistically significant: the single H-bond donor in the target compound can engage key kinase hinge-region residues (e.g., backbone carbonyl of Glu917 or Cys919 in EGFR), a well-established pharmacophoric requirement for thieno[2,3-d]pyrimidine-based kinase inhibitors achieving nanomolar IC₅₀ values [2].

Hydrogen bonding Molecular recognition Kinase inhibitor design

Tautomeric Lock: Anti-Thione Predominance Ensures Reproducible Single-Species Reactivity vs. Tautomerically Ambiguous 4-Oxo Analogs

Quantum chemical calculations at the B3LYP/6-311++G(d,p) level demonstrate that the anti-thione tautomer of this compound is the most stable isomer among the four possible structural forms in both gas and solution phases, with a high tautomeric energy barrier between anti and syn forms [1]. In contrast, 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 146628-89-9) and its esters exhibit oxo–hydroxy tautomerism and are susceptible to nitration at the 5-position via ipso-substitution mechanisms, as shown by DFT studies [2]. The locked anti-thione configuration of the target compound provides a single, well-defined electrophilic center at C=S for selective S-alkylation, ensuring reproducible synthetic outcomes—a critical advantage for parallel library synthesis and scale-up.

Tautomerism Chemical reproducibility Synthetic building block quality

Methyl Ester Synthetic Handle: Modular Diversification vs. Carboxylic Acid Analogs Requiring Protection/Deprotection

The 6-methyl ester of the target compound provides a versatile synthetic handle for amide coupling, transesterification, or controlled hydrolysis to the carboxylic acid. In contrast, the 5-methyl-4-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 1176120-44-7), which already bears a free carboxylic acid, requires protection–deprotection steps for amide bond formation, adding two synthetic steps and reducing overall yield . Furthermore, the target compound retains the 2-methyl substituent, which is absent in the des-methyl analog (MW 226.3 vs. 254.3 g·mol⁻¹), providing additional steric bulk and lipophilicity that influence the binding conformation of downstream derivatives—as demonstrated in 6-substituted thieno[2,3-d]pyrimidine antifolates where methylation patterns critically modulate GARFTase and SHMT2 inhibitory potency [1].

Synthetic chemistry Building block utility Ester hydrolysis

Selective S-Alkylation Reactivity: Orthogonal Diversification vs. Competing N-/O-Alkylation in 4-Oxo Analogs

The 4-sulfanyl/thioxo group in the target compound enables selective S-alkylation under mild conditions, as demonstrated by Briel et al. for 2,4-disulfanyl-substituted thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives, where secondary amines selectively replaced benzylsulfanyl or allylsulfanyl groups while leaving other alkylsulfanyl substituents intact . In contrast, the corresponding 4-oxo analogs (e.g., CAS 146628-89-9) undergo competing N-alkylation and O-alkylation at the pyrimidine ring nitrogens or the 4-oxo oxygen, producing regioisomeric mixtures that reduce isolated yields and complicate purification [1]. The thione functionality provides a softer, more polarizable nucleophilic center (sulfur vs. oxygen) that favors chemoselective S-alkylation over competing heteroatom alkylation pathways.

Chemoselective alkylation Parallel synthesis Thioether library

Optimal Research and Procurement Application Scenarios for Methyl 2,5-Dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate


Medicinal Chemistry Library Diversification via Selective S-Alkylation

Research teams synthesizing thieno[2,3-d]pyrimidine-based kinase inhibitor libraries should procure this compound as the preferred 4-position diversification scaffold. Its anti-thione locked tautomeric state [1] and chemoselective S-alkylation reactivity enable clean, high-yielding parallel synthesis of 4-thioether derivatives. The methyl ester handle permits subsequent amidation with diverse amine building blocks without protection–deprotection sequences, reducing a typical 4-step analog synthesis to 2 steps (S-alkylation followed by direct aminolysis). This synthetic efficiency is particularly valuable for SAR exploration of the 4-position in dual c-Met/VEGFR-2 and EGFR/HER2 inhibitor programs where nanomolar potency depends on precise substitution patterns [2].

Antifolate/One-Carbon Metabolism Probe Development

Investigators developing folate receptor-targeted anticancer agents should use this compound as the core scaffold for constructing 6-substituted thieno[2,3-d]pyrimidine antifolates. The balanced XLogP3-AA of 1.9 [3] and single H-bond donor [3] match the physicochemical profile of clinical antifolates. The presence of the 2-methyl group, absent in simplified analogs, provides the steric and electronic features necessary for GARFTase and SHMT2 dual inhibition, as demonstrated by the Gangjee and Matherly laboratories where analogous 6-substituted thieno[2,3-d]pyrimidine compounds achieved IC₅₀ values of 2.11–7.19 nM against KB tumor cells and 17- to 882-fold potency improvements over earlier-generation compounds [4].

Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

For kinase drug discovery programs where lipophilic ligand efficiency (LLE) is a key optimization parameter, this compound offers a LogP of 1.9 that is approximately 1.1 units lower than the truncated 6-carboxylate-lacking analog (LogP 2.97) [3]. This translates to an approximately 12.6-fold lower octanol–water partition, predicting reduced phospholipidosis risk, lower hERG channel blockade liability, and improved aqueous solubility—all critical developability parameters. The compound can serve as the core scaffold for synthesizing VEGFR-2 inhibitors (benchmarked against compound 4c, VEGFR-2 IC₅₀ = 0.15 μM [5]) or EGFR inhibitors (benchmarked against compound 14, EGFR IC₅₀ = 5.42 nM [6]) where maintaining drug-like LogP while achieving target potency is essential.

Antibacterial Agent Design Targeting Dihydropteroate Synthase (DHPS)

The thieno[2,3-d]pyrimidine scaffold has been validated as a DHPS inhibitor scaffold for combating antibiotic-resistant Staphylococcus aureus, with hybrid compounds achieving MIC values as low as 4 μg/mL and demonstrating bactericidal action superior to vancomycin [7]. This compound provides the optimal starting point for constructing such hybrid antibacterial agents: the 4-sulfanyl group enables thioether linkage to diverse warheads, while the 6-methyl ester allows late-stage diversification with amine-containing pharmacophores. Its single H-bond donor capacity and favorable LogP support bacterial membrane penetration, addressing a key limitation of existing DHPS-targeted agents.

Quote Request

Request a Quote for Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.